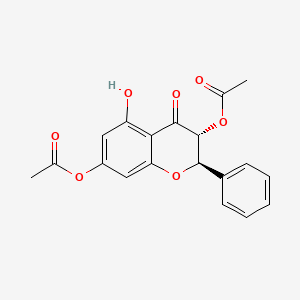
3,2'-Epilarixinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S,2’R,3R,3’S)-3’,4,5’,6-tetrahydroxy-2,2’-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9’-3,4-dihydro-2H-furo[2,3-h]chromene]-8’-one is a complex organic molecule characterized by multiple hydroxyl groups and a spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’R,3R,3’S)-3’,4,5’,6-tetrahydroxy-2,2’-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9’-3,4-dihydro-2H-furo[2,3-h]chromene]-8’-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.
Cyclization Reactions: These reactions are crucial for forming the spiro structure of the compound.
Hydroxylation: Introduction of hydroxyl groups at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S,2’R,3R,3’S)-3’,4,5’,6-tetrahydroxy-2,2’-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9’-3,4-dihydro-2H-furo[2,3-h]chromene]-8’-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(2S,2’R,3R,3’S)-3’,4,5’,6-tetrahydroxy-2,2’-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9’-3,4-dihydro-2H-furo[2,3-h]chromene]-8’-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S,2’R,3R,3’S)-3’,4,5’,6-tetrahydroxy-2,2’-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9’-3,4-dihydro-2H-furo[2,3-h]chromene]-8’-one involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its biological activity, allowing it to act as an antioxidant by scavenging free radicals. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,2’R,3R,3’R,4S)-2-(3,4-Dihydroxyphenyl)-5,5’,7,7’-tetrahydroxy-2’-(3,4,5-trihydroxyphenyl)-3,3’,4,4’-tetrahydro-2H,2’H-4,6’-bichromene-3,3’-diyl bis(3,4,5-trihydroxybenzoate) .
- (2R,2’R,3’S,8’R)-3’,4,5’,6-Tetrahydroxy-2’,8’-bis(4-hydroxyphenyl)-3’,4’-dihydro-2’H,3H-spiro[1-benzofuran-2,9’-furo[2,3-h]chromen]-3-one .
Uniqueness
The uniqueness of (2S,2’R,3R,3’S)-3’,4,5’,6-tetrahydroxy-2,2’-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9’-3,4-dihydro-2H-furo[2,3-h]chromene]-8’-one lies in its specific spiro structure and the arrangement of hydroxyl groups, which confer distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
(2S,2'R,3R,3'S)-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9'-3,4-dihydro-2H-furo[2,3-h]chromene]-8'-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)26-21(36)11-18-19(34)12-23-25(27(18)40-26)30(29(37)39-23)24-20(35)9-17(33)10-22(24)38-28(30)14-3-7-16(32)8-4-14/h1-10,12,21,26,28,31-36H,11H2/t21-,26+,28-,30+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDNBGULZNCSNB-PXRMNYBDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC3=C2C4(C(OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)C(=O)O3)O)C7=CC=C(C=C7)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC3=C2[C@]4([C@@H](OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)C(=O)O3)O)C7=CC=C(C=C7)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R)-2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B1180499.png)

![[(1S,12S,13R,14S,15R,16S)-13-(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-15-yl]methanol](/img/structure/B1180506.png)
